molecular formula C13H14N6O2 B11181872 2-methyl-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide

2-methyl-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide

Cat. No.: B11181872
M. Wt: 286.29 g/mol
InChI Key: BGGOEWIVTLOLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the triazolopyrimidine core, followed by functionalization to introduce the desired substituents.

    Cyclization: The initial step involves the cyclization of a suitable precursor, such as a pyrimidine derivative, with a triazole moiety. This reaction is often carried out under reflux conditions in the presence of a suitable catalyst.

    Functionalization: After cyclization, the resulting intermediate is subjected to further functionalization to introduce the 2-methyl and N-(2-methyl-6-oxopyrido) groups. This step may involve various reagents and conditions, such as alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted analogs with different functional groups.

Scientific Research Applications

2-methyl-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and inhibitors can be used to study their function.

    Medicine: The compound’s potential as a kinase inhibitor also makes it a candidate for drug development, particularly in the treatment of cancer and other diseases where kinase activity is dysregulated.

    Industry: In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can disrupt cell signaling pathways, leading to altered cellular functions. The molecular targets and pathways involved depend on the specific kinase being inhibited, but common targets include cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar triazolopyrimidine core.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different arrangement of the triazole and pyrimidine rings.

Uniqueness

2-methyl-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide is unique due to its specific substitution pattern and the presence of the 2-methyl and N-(2-methyl-6-oxopyrido) groups. These structural features contribute to its distinct biological activity and make it a valuable compound for research and development.

Properties

Molecular Formula

C13H14N6O2

Molecular Weight

286.29 g/mol

IUPAC Name

2-methyl-N-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanamide

InChI

InChI=1S/C13H14N6O2/c1-7(2)11(20)17-18-5-4-10-9(12(18)21)6-14-13-15-8(3)16-19(10)13/h4-7H,1-3H3,(H,17,20)

InChI Key

BGGOEWIVTLOLFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)NC(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.